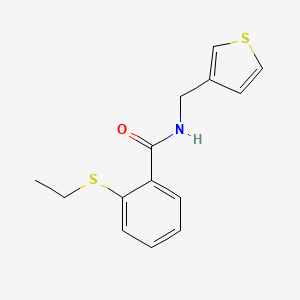

2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide" is a chemical entity that appears to be related to a class of compounds that include thiophene moieties and amide linkages. Thiophene is a heterocyclic compound with a five-membered ring containing one sulfur atom, and benzamide is an amide derivative of benzoic acid. The ethylthio group suggests the presence of a sulfur-containing side chain. This type of compound could be of interest in various fields, including medicinal chemistry and materials science, due to the unique properties imparted by the thiophene and amide functionalities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include cyclization, diazotization, and coupling reactions. For instance, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles involves diazotisation and coupling with aromatic and heterocyclic amines followed by air oxidation in the presence of cupric acetate . Although the exact synthesis of "2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been established using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a similar compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined to crystallize in the monoclinic space group with specific cell parameters and stabilized by various hydrogen bonds and π-π interactions . These techniques could be used to elucidate the molecular structure of "2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide".

Chemical Reactions Analysis

The reactivity of thiophene-containing compounds can be quite diverse, depending on the substituents and the reaction conditions. For example, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides leads to the formation of different cyclic products such as 3,1-benzothiazine and quinazoline . The presence of the ethylthio and benzamide groups in "2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide" suggests that it may undergo similar reactions, potentially leading to the formation of heterocyclic skeletons.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide" are not provided, related compounds exhibit interesting properties. For example, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives show thermally irreversible and fatigue-resistant photochromic properties . The compound's stability, solubility, melting point, and other physical properties would be influenced by the thiophene and amide groups, as well as the ethylthio substituent.

特性

IUPAC Name |

2-ethylsulfanyl-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c1-2-18-13-6-4-3-5-12(13)14(16)15-9-11-7-8-17-10-11/h3-8,10H,2,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQSABVBTRLNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2544100.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2544102.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2544104.png)

![N-(4-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2544108.png)

![Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B2544109.png)

![ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2544115.png)

![Ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2544121.png)

![2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2544122.png)